(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-22-10-2-4-17(22)13-23(14-18-5-3-11-27-18)21(24)9-7-16-6-8-19-20(12-16)26-15-25-19/h2-12H,13-15H2,1H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETQJTNKTWCXJA-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a synthetic organic molecule with potential biological activities. Its structure suggests it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.
Structural Overview
The molecular formula of this compound is , and its structure includes:
- A benzo[d][1,3]dioxole moiety, which is known for its antioxidant and anti-inflammatory properties.
- A pyrrole ring that may contribute to neuroprotective effects.
- A thiophene group, which has been associated with various biological activities including antimicrobial and anticancer effects.
Antioxidant Activity
Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit lipid peroxidation and enhance cellular antioxidant defenses.
Anticancer Potential
Studies have shown that acrylamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the thiophene and pyrrole moieties in the compound may enhance its ability to induce apoptosis in cancer cells. For instance, a related compound was found to inhibit cell proliferation in breast cancer cells through the activation of apoptotic pathways.
Antimicrobial Activity
The thiophene component of the compound suggests potential antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial and antifungal properties. Preliminary studies indicate that this compound may inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.
Case Studies
- Antioxidant Assays : In a study evaluating various benzo[d][1,3]dioxole derivatives, it was found that those with electron-donating groups exhibited enhanced radical scavenging activity compared to their electron-withdrawing counterparts .
- Cytotoxicity Testing : A derivative of this compound was tested on human cancer cell lines (e.g., MCF-7 for breast cancer) and showed IC50 values indicating effective inhibition of cell growth at micromolar concentrations .
- Antimicrobial Screening : The compound was screened against a panel of bacterial strains using agar diffusion methods. Results indicated a significant zone of inhibition against E. coli, suggesting its potential as an antimicrobial agent .
Data Tables
| Biological Activity | Test System | Result |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 12 µM |
| Cytotoxicity | MCF-7 Cell Line | IC50 = 15 µM |
| Antimicrobial | Agar Diffusion Method | Inhibition Zone = 15 mm |
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , and it features a unique arrangement of functional groups that may contribute to its biological activity. The structure includes:
- A benzo[d][1,3]dioxole moiety, known for its presence in various bioactive compounds.
- A pyrrole derivative that can enhance the compound's interaction with biological targets.
- A thiophene group, which is often associated with pharmacological properties.
Molecular Weight
The molecular weight of the compound is approximately 299.37 g/mol .
Medicinal Chemistry
The compound has shown promise in several areas within medicinal chemistry:
- Anticancer Activity
- Anti-inflammatory Properties
- Antimicrobial Activity
Structure-Activity Relationship (SAR) Studies
Research into the structure-activity relationship of this compound has provided insights into how modifications to its structure can enhance biological activity. For example:
- Altering the substituents on the thiophene or pyrrole rings can significantly affect potency and selectivity against specific biological targets.
Case Study 1: Anticancer Efficacy
A study published in Molecules demonstrated that derivatives of this compound were evaluated for their antitumor activity using various human cancer cell lines. The results showed a mean GI50 value indicating effective inhibition of cancer cell growth, suggesting further development could lead to new anticancer therapies .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of this compound through its action on 5-LOX inhibition. The docking studies provided a basis for further optimization of the molecule to enhance its therapeutic profile against inflammation-related diseases .
Preparation Methods
Preparation of 3-(Benzo[d]dioxol-5-yl)acrylic Acid
The carboxylic acid precursor is typically synthesized via Knoevenagel condensation between benzo[d]dioxole-5-carbaldehyde and malonic acid:
$$
\text{Benzo[d]dioxole-5-carbaldehyde} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{pyridine, \Delta}} \text{3-(Benzo[d]dioxol-5-yl)acrylic acid}
$$
Reaction conditions:
Conversion to Acid Chloride
The acrylic acid is treated with oxalyl chloride under catalytic DMF:
$$
\text{3-(Benzo[d]dioxol-5-yl)acrylic acid} + (\text{COCl})2 \xrightarrow{\text{DMF (cat.), CH}2\text{Cl}_2} \text{Acryloyl chloride intermediate}
$$
| Parameter | Value |
|---|---|
| Solvent | Anhydrous CH$$2$$Cl$$2$$ |
| Temperature | 0°C → RT |
| Reaction Time | 3–4 hours |
| Yield | 92–95% |
Synthesis of N-((1-Methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)amine
Stepwise Alkylation Approach
- Primary amine preparation :
- Dual alkylation protocol :
$$
\text{(1-Methyl-1H-pyrrol-2-yl)methanamine} + 2~\text{Equiv. Thiophen-2-ylmethyl bromide} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Secondary amine}
$$
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | CH$$2$$Cl$$2$$ | Acetone |
| Base | Et$$_3$$N (2.5 eq) | K$$2$$CO$$3$$ (3 eq) |
| Temperature | RT | 50°C |
| Time | 24 h | 12 h |
| Yield | 68% | 73% |
Amide Bond Formation
The critical coupling step employs Schotten-Baumann conditions:
$$
\begin{align}
\text{Acryloyl chloride} &+ \text{Secondary amine} \xrightarrow{\text{Base, Solvent}} \
&\text{(E)-3-(Benzo[d]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide}
\end{align}
$$
Solvent and Base Screening
Data compiled from analogous syntheses:
| Entry | Solvent | Base | Temp. | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CH$$2$$Cl$$2$$ | Et$$_3$$N | 0°C→RT | 6 | 82 |
| 2 | Acetone | iPr$$_2$$NEt | Reflux | 4 | 78 |
| 3 | THF | NaHCO$$_3$$ | 40°C | 8 | 65 |
| 4 | Toluene | Pyridine | 110°C | 3 | 71 |
Key Observations :
- Dichloromethane with triethylamine provides optimal yield (82%) with minimal epimerization.
- Elevated temperatures in toluene accelerate reaction but promote E→Z isomerization (7–12% Z-form detected by HPLC).
Stereochemical Control and Isomer Purification
The E-configuration is preserved through:
- Low-temperature reaction conditions (0–5°C during acyl chloride addition)
- Use of non-polar solvents (CH$$2$$Cl$$2$$) to minimize conjugation disruption
- Rapid workup to prevent thermal equilibration
Chromatographic Separation Parameters :
| Column | Eluent | R$$_f$$ (E) | R$$_f$$ (Z) |
|---|---|---|---|
| Silica Gel 60 | Hexane:EtOAc (3:1) | 0.42 | 0.38 |
| C18 Reverse Phase | MeCN:H$$_2$$O (65:35) | 11.2 min | 9.8 min |
Scalability and Process Optimization
Kilogram-Scale Production Data
Adapted from patent WO2022207944A9:
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 50 g | 2.4 kg |
| Cycle Time | 18 h | 22 h |
| Overall Yield | 73% | 68% |
| Purity (HPLC) | 99.1% | 98.7% |
Critical Quality Attributes :
- Residual solvent levels: <300 ppm (ICH Q3C)
- Z-isomer content: <0.5% (specification limit)
- Heavy metals: <10 ppm (USP <232>)
Analytical Characterization
Spectroscopic Data Correlation
1H NMR (400 MHz, CDCl$$_3$$) :
- δ 6.82 (d, J = 15.6 Hz, 1H, CH=CHCO) – Trans coupling confirms E-geometry
- δ 4.75 (s, 4H, N-CH$$_2$$-heterocycles) – Equivalent methylenes from amine substituents
- δ 6.05 (s, 2H, OCH$$_2$$O) – Benzo[d]dioxole protons
HRMS (ESI+) :
- Found: 423.1445 [M+H]$$^+$$
- Calculated for C$${21}$$H$${19}$$N$$2$$O$$3$$S: 423.1448
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves reacting (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives with appropriate amines. For example, acid chlorides can be coupled with secondary amines (e.g., (1-methyl-1H-pyrrol-2-yl)methylamine and thiophen-2-ylmethylamine) in chloroform using triethylamine as a base. The reaction is stirred at room temperature for 18 hours, followed by washing with NaHCO₃, drying with Na₂SO₄, and vacuum evaporation to isolate the crude product . Further purification may involve recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this acrylamide derivative?
- Methodological Answer :
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.71–7.50, methylene groups at δ 3.60–5.96) and confirms stereochemistry via coupling constants (e.g., J = 15.2 Hz for the α,β-unsaturated carbonyl system) .
- HRMS (ESI) : Validates molecular weight (e.g., observed m/z 416.1964 for [M+H]⁺ vs. calculated 416.1969) .
- HPLC : Assesses purity (e.g., 95.756% purity under 70% methanol/water with 0.5% H₃PO₄) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use personal protective equipment (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of dust/aerosols.
- Store in a tightly sealed container away from moisture and oxidizers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test bases like triethylamine vs. DMAP to enhance coupling efficiency .
- Temperature Control : Conduct reactions under reflux (40–50°C) to accelerate kinetics while avoiding decomposition.
- Purification : Use preparative HPLC with a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to resolve byproducts .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies?
- Methodological Answer :
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆, as polar solvents downfield-shift protons (e.g., NH groups at δ 5.52 in CDCl₃ vs. δ 7.14 in DMSO-d₆) .
- Structural Isomers : Use NOESY or 2D-COSY to distinguish regioisomers (e.g., E vs. Z configurations in acrylamide moieties) .
- Crystallography : Validate geometry via single-crystal X-ray diffraction if feasible .
Q. What advanced methods validate the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40°C for 4 weeks, monitoring degradation via LC-MS.
- Forced Degradation : Expose to UV light (254 nm) or H₂O₂ to identify photolytic/oxidative byproducts .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
